SB 220025 is a chemical compound recognized as a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK). Its chemical structure is characterized by its ability to competitively bind to ATP, making it a valuable tool in pharmacological research. The compound has a molecular formula of C₁₃H₁₃Cl₃N₄O and a CAS number of 165806-53-1, indicating its unique identity among chemical substances. SB 220025 is notable for its cell-permeable properties, allowing it to effectively penetrate cellular membranes and exert its biological effects .
SB220025 acts as a kinase inhibitor []. Kinases are enzymes that transfer phosphate groups from ATP (adenosine triphosphate) to other molecules, regulating various cellular processes. SB220025 likely binds to the active site of specific kinases, preventing them from binding to ATP or substrates, thereby disrupting the targeted cellular signaling pathway [].
SB4 is included in the PubChem database maintained by the National Institutes of Health (NIH) [PubChem, National Institutes of Health (.gov)">. This suggests SB4 may be a compound of interest for scientific research, but the database itself does not elaborate on specific applications.
One resource describes SB4 as part of a project involving quantum mechanics calculations [Institute for Research in Biomedicine (IRB Barcelona mmb.irbbarcelona.org)]. This suggests researchers might be investigating the theoretical properties of SB4 using computational methods.
The synthesis of SB 220025 involves multicomponent reactions, particularly the Ugi reaction, which allows for the formation of diverse chemical scaffolds. These reactions typically combine amines, aldehydes, and isocyanides to generate complex molecules with specific biological activities. The unique bicyclic structure of SB 220025 is achieved through a series of transformations that include cyclization and functional group modifications . The compound's synthesis has been optimized to yield high purity and specific activity against its target enzyme.
SB 220025 exhibits significant biological activity as a selective inhibitor of p38 MAPK, with an IC₅₀ value of approximately 60 nM. This inhibition leads to various pharmacological effects, including the modulation of inflammatory responses and angiogenesis. Research has shown that SB 220025 can prevent cell death in certain models and enhance collagen gel contraction, indicating its potential therapeutic applications in chronic inflammatory diseases . Furthermore, its selectivity for p38 MAPK over other kinases enhances its utility in research focused on MAPK signaling pathways.
The synthesis methods for SB 220025 primarily involve multicomponent reactions that allow for the efficient construction of its complex structure. One notable method is the Ugi reaction, which combines various reactants to create a diverse array of compounds. Additionally, the synthesis may include steps such as cyclization and functionalization to achieve the desired bicyclic framework. The process is designed to maximize yield while maintaining the compound's biological activity .
SB 220025 has several applications in biomedical research due to its role as a p38 MAPK inhibitor. It is utilized in studies investigating inflammatory diseases, cancer biology, and cellular signaling pathways. The compound's ability to modulate p38 MAPK activity makes it a candidate for developing therapeutic agents aimed at treating conditions characterized by excessive inflammation or aberrant cell signaling . Furthermore, it serves as a valuable tool for elucidating the roles of MAPK pathways in various biological processes.
Studies on SB 220025 have demonstrated its interaction with p38 MAPK through competitive binding assays and crystallography. These investigations reveal that SB 220025 binds specifically to an extended pocket within the active site of p38 MAPK, distinguishing it from other kinases such as ERK2. This selectivity is crucial for minimizing off-target effects and enhancing the compound's therapeutic potential . Additionally, interaction studies have shown that SB 220025 can modulate downstream signaling pathways influenced by p38 MAPK activity.
Several compounds share structural or functional similarities with SB 220025 as p38 MAPK inhibitors. Notable examples include:
Compound | Selectivity | IC₅₀ (nM) | Unique Features |
---|---|---|---|
SB 220025 | High | 60 | Cell-permeable; reversible inhibition |
SB 203580 | Moderate | ~100 | Earlier generation; broader selectivity |
RWJ67657 | High | ~50 | Different pharmacokinetics |
BIRB 796 | High | ~30 | Strong anti-inflammatory properties |
SB 220025 stands out due to its specific binding affinity and unique structural features derived from advanced synthetic methodologies. Its development highlights the importance of targeted drug design in creating effective therapeutic agents against specific molecular targets in disease states.
SB 220025 has the molecular formula C₁₈H₁₉FN₆ and a molecular weight of 338.38 g/mol . Its IUPAC name is 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine, reflecting its imidazole-pyrimidine hybrid structure . The compound features a fluorophenyl group, a piperidine ring, and an aminopyrimidine moiety, which collectively contribute to its kinase-binding properties (Figure 1).
Table 1: Key Molecular Properties of SB 220025
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉FN₆ |
Molecular Weight | 338.38 g/mol |
IUPAC Name | 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine |
CAS Registry Number | 165806-53-1 |
Synonymous Identifiers | SB-220025, CHEMBL274064, DB04338 |
SB 220025 is classified as a small-molecule ATP-competitive inhibitor targeting the p38 MAPK family . It belongs to the imidazole derivatives, a class known for their kinase inhibitory activity.
SB 220025 was developed in the late 1990s by GlaxoSmithKline (GSK) as part of efforts to target p38 MAPK for inflammatory diseases . Its design leveraged structure-activity relationship (SAR) studies to optimize selectivity against p38 over related kinases like extracellular signal-regulated kinase (ERK) .
Table 2: Historical Milestones in SB 220025 Development
SB 220025 exhibits >1,000-fold selectivity for p38 MAPK over ERK, protein kinase A (PKA), and protein kinase C (PKC) . It binds reversibly to the ATP-binding site, preventing phosphorylation of downstream substrates like myelin basic protein .
Table 3: Inhibitory Activity of SB 220025 Against Kinases
Kinase | IC₅₀ Value | Selectivity vs. p38 MAPK |
---|---|---|
p38 MAPK | 60 nM | - |
ERK | >100 μM | >1,000-fold |
PKA | 30 μM | 500-fold |
PKC | 2.89 μM | 50-fold |
SB 220025 functions as an ATP-competitive inhibitor of p38 mitogen-activated protein kinase through direct competition with adenosine triphosphate for the enzyme's nucleotide binding site [1] [2] [3]. The compound demonstrates potent inhibitory activity with an IC50 value of 60 nM against human p38 MAPK [4] [3] [5]. This ATP-competitive mechanism involves the reversible binding of SB 220025 to the ATP-binding pocket within the active site of p38 MAPK, preventing the natural substrate ATP from accessing its binding site and subsequently blocking the kinase's catalytic activity [2] [6] [7].
The competitive nature of SB 220025 binding has been confirmed through kinetic studies demonstrating that the inhibitor competes directly with ATP for the same binding site [8]. When ATP concentrations are increased, higher concentrations of SB 220025 are required to achieve the same level of inhibition, which is characteristic of competitive inhibition mechanisms [9]. The compound binds to the enzyme in a reversible manner, allowing for rapid dissociation when diluted, as evidenced by activity recovery experiments where enzyme function is restored upon removal of the inhibitor [8].
Biochemical assays have established that SB 220025 exhibits exceptional selectivity for p38 MAPK over other closely related kinases. The compound demonstrates greater than 2,000-fold selectivity over ERK1/2 (p42/p44 MAP kinase), 500-fold selectivity over protein kinase A, 50-fold selectivity over protein kinase C, and greater than 1,000-fold selectivity over epidermal growth factor receptor kinase [5] [10]. This remarkable selectivity profile is attributed to the specific structural features of the p38 MAPK ATP-binding pocket that accommodate SB 220025 binding more favorably than other kinases.
The active site of p38 MAPK provides a structurally distinct environment that facilitates the specific binding of SB 220025 [11] [12]. The enzyme's active site is located at the junction between the N-terminal and C-terminal domains, forming a cleft that accommodates both ATP and competitive inhibitors [13]. In the case of SB 220025, the compound establishes critical molecular interactions within this catalytic region that are essential for its inhibitory activity.
A key interaction involves the formation of a hydrogen bond between the pyrimidine nitrogen of SB 220025 and the main chain amido nitrogen of methionine 109 (Met109) within the p38 MAPK active site [14] [15]. This hydrogen bonding interaction is analogous to the interaction formed by the N1 atom of ATP with the same residue, explaining why SB 220025 can effectively compete with the natural substrate [14]. The Met109 residue is located in the hinge region connecting the N-terminal and C-terminal domains of the kinase, making it a crucial anchor point for both ATP and ATP-competitive inhibitors.
Additional interactions contribute to the binding affinity and specificity of SB 220025. The compound forms van der Waals interactions with residues including lysine 50, isoleucine 81, and aspartate 165, while establishing electrostatic interactions with serine 29 and leucine 164 [16]. These multiple contact points create a stable binding complex that effectively prevents ATP from accessing its binding site. The fluorophenyl substituent of SB 220025 contributes to the binding through hydrophobic interactions with residues in the active site pocket, enhancing the overall binding affinity [17].
The active site binding of SB 220025 results in the inhibition of p38 MAPK's catalytic activity, preventing the phosphorylation of downstream substrates. This includes the inhibition of MAPK-activated protein kinase 2 (MK2) phosphorylation, which is a direct substrate of p38 MAPK [2] [18]. The compound effectively reduces the phosphorylation of MK2 at threonine 222 and threonine 334, key regulatory sites that are normally phosphorylated by active p38 MAPK [19].
SB 220025 exhibits a unique binding mode that involves occupancy of an extended pocket within the p38 MAPK active site, distinguishing it from smaller inhibitors that bind to more restricted regions [11] [20] [12]. This extended pocket binding is a critical factor in the compound's selectivity for p38 MAPK over other kinases, as it takes advantage of the specific three-dimensional architecture of the p38 active site that is not present in closely related kinases such as ERK2 [11].
The extended pocket that accommodates SB 220025 is formed by the open domain structure characteristic of the low-activity form of p38 MAPK [11] [12]. This structural feature creates a larger binding cavity compared to other MAP kinases, allowing SB 220025 to establish multiple contact points across a broader surface area. The compound's pyrimidinyl imidazole core structure, combined with its fluorophenyl and piperidine substituents, is optimally sized and shaped to fit within this extended binding pocket [1] [11].
Crystallographic studies have revealed that the extended pocket binding involves interactions with residues beyond the immediate ATP-binding site [11] [12]. The compound extends into regions of the active site that are not accessible to ATP, creating additional binding interactions that contribute to its high affinity and selectivity. This extended binding mode is complementary to the open domain structure of p38 MAPK, which differs from the more closed domain structure observed in ERK2 [11].
The extended pocket binding characteristics of SB 220025 are responsible for its ability to achieve nanomolar potency against p38 MAPK while maintaining poor binding to other kinases [11]. The larger binding interface created by the extended pocket interaction provides more opportunities for favorable molecular contacts, including hydrogen bonding, van der Waals interactions, and electrostatic interactions that collectively stabilize the inhibitor-enzyme complex.
The exceptional selectivity of SB 220025 for p38 MAPK over other kinases is attributed to specific structural differences in the ATP-binding sites and domain architectures of different kinases [11] [12]. The structural basis for this selectivity has been elucidated through comparative crystallographic studies that reveal how amino acid differences in the active site and variations in domain separation affect inhibitor binding [11].
Key structural features contributing to SB 220025 selectivity include amino acid replacements in the ATP-binding pocket that are unique to p38 MAPK [11] [13]. For example, in p38 MAPK, alanine 157 replaces leucine 154 found in ERK2, creating a different pocket geometry that better accommodates SB 220025 [13]. Additionally, asparagine 115 in p38 MAPK replaces lysine 112 found in ERK2, altering the hydrogen bonding patterns and electrostatic environment of the binding site [13].
The domain separation in p38 MAPK is wider compared to ERK2, creating a larger ATP-binding pocket that can accommodate the extended structure of SB 220025 [11] [13]. This wider domain separation is coupled to the conformation of the activation loop (Lip region) through interactions with helix C [13]. The rotation of helix C in p38 MAPK compared to ERK2 contributes to the increased domain separation and altered binding pocket geometry [13].
Specific residue differences that contribute to selectivity include the replacement of cysteine 164 in ERK2 with leucine 167 in p38 MAPK, which affects the size and hydrophobicity of the binding pocket [13]. These amino acid replacements, both within the active site and at positions distant from the active site, collectively create a unique binding environment in p38 MAPK that favors SB 220025 binding over other kinases.
The structural basis for selectivity also involves the complementarity between the rigid pyrimidinyl imidazole framework of SB 220025 and the specific geometry of the p38 MAPK active site [11]. The compound's fluorophenyl substituent is positioned to interact with hydrophobic residues that are uniquely arranged in p38 MAPK, while the piperidine ring system establishes contacts with residues that differ between p38 and other kinases [11].
The binding of SB 220025 to p38 MAPK induces specific conformational changes in the enzyme that are essential for its inhibitory mechanism [8] [21]. These conformational changes involve alterations in the relative positions of the N-terminal and C-terminal domains, as well as modifications in the activation loop conformation that prevent the enzyme from adopting its catalytically active state.
Upon SB 220025 binding, p38 MAPK undergoes a conformational shift that stabilizes the enzyme in an inactive conformation [8]. Nuclear magnetic resonance studies have demonstrated that the binding of SB 220025 can trap p38 MAPK in different conformational states depending on the phosphorylation status of the enzyme [8]. In the dual-phosphorylated form of p38 MAPK, SB 220025 binding shifts the thermodynamic equilibrium between different conformers, completely favoring one specific inactive form [8].
The conformational changes induced by SB 220025 binding affect the activation loop region of p38 MAPK, which is critical for substrate recognition and catalytic activity [21]. The compound's binding prevents the proper positioning of the activation loop that is required for substrate binding and phosphoryl transfer. This conformational constraint is maintained through the multiple interaction points established between SB 220025 and residues in the extended active site pocket [21].
The binding of SB 220025 also influences the conformation of the ATP-binding pocket itself, creating a geometry that favors inhibitor binding over ATP binding [21]. The compound induces a conformational change that optimizes the hydrogen bonding network between the inhibitor and active site residues, particularly the critical interaction with Met109 [14]. This induced fit mechanism contributes to the high binding affinity and selectivity of SB 220025.
The conformational changes upon SB 220025 binding are reversible, allowing the enzyme to return to its active conformation when the inhibitor is removed [8]. This reversibility is consistent with the compound's mechanism as a competitive inhibitor and explains why its effects can be overcome by increasing ATP concentrations. The dynamic nature of these conformational changes also explains why SB 220025 can accommodate binding to both phosphorylated and non-phosphorylated forms of p38 MAPK, albeit with different binding kinetics and thermodynamic parameters [21].
Acute Toxic;Irritant